Cytarabine-5'-benzoate

Description

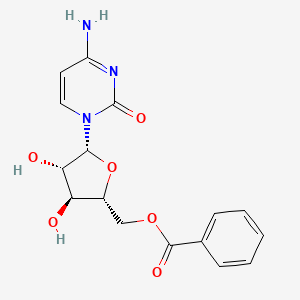

Cytarabine-5'-benzoate is a chemically modified derivative of cytarabine, a nucleoside analog widely used in chemotherapy for hematological malignancies. The benzoate group is esterified at the 5'-hydroxyl position of cytarabine, a modification typically aimed at enhancing lipophilicity, bioavailability, or stability compared to the parent compound. Prodrug strategies, such as benzoate esterification, are common in drug development to improve pharmacokinetic properties, including absorption and metabolic resistance .

Properties

CAS No. |

34270-10-5 |

|---|---|

Molecular Formula |

C16H17N3O6 |

Molecular Weight |

347.32 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C16H17N3O6/c17-11-6-7-19(16(23)18-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H2,17,18,23)/t10-,12-,13+,14-/m1/s1 |

InChI Key |

FGSKBSJIDNIGEV-RUZUBIRVSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |

Synonyms |

ara-C 5'-benzoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Modifications

Cytarabine-5'-benzoate belongs to a class of esterified nucleoside analogs. Key comparisons include:

Rizatriptan Benzoate

- Structure : Unlike this compound, which modifies a nucleoside, Rizatriptan benzoate is a serotonin receptor agonist where benzoate acts as a counterion to improve solubility and oral bioavailability (70%) .

Methyl Benzoate Derivatives

- Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (Compound 1) and Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5) ():

- These compounds differ in the presence of an additional benzylic methyl group in Compound 1, which may influence binding affinity or metabolic stability. Similarly, the position and number of substituents on this compound’s aromatic ring could dictate its interaction with metabolic enzymes or transporters.

Table 1: Structural and Pharmacokinetic Comparison

Metabolic and Degradation Pathways

- Benzoate Metabolism : Microbial studies () show that 13% of Rhodococcus sp. CS-1 unigenes are involved in benzoate degradation, suggesting esterase or hydroxylase activity targeting the benzoate moiety. This compound may undergo similar enzymatic cleavage, releasing cytarabine and benzoic acid.

- pH-Dependent Behavior : Benzoate’s pKa (4.2) influences its ionization and cellular uptake (). This compound’s solubility and absorption may vary with physiological pH, akin to how benzoate is used for intracellular pH measurements .

Challenges and Contradictions

- Metabolic Stability vs. Activation : While esterification improves lipophilicity, premature hydrolysis by esterases (e.g., in plasma) could reduce efficacy, a challenge observed in other prodrugs .

- Toxicity of Benzoate Byproducts : Benzoic acid, a hydrolysis product, is generally recognized as safe but may accumulate in renal impairment, necessitating dose adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.